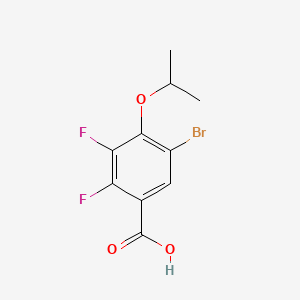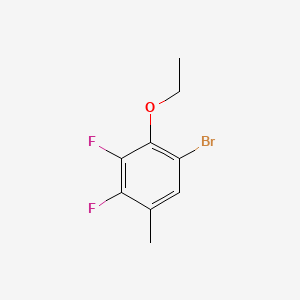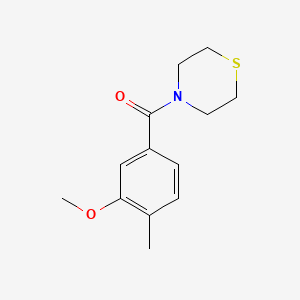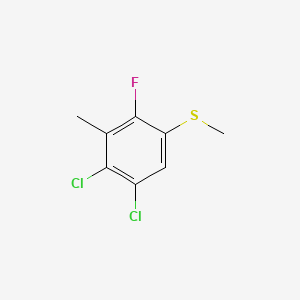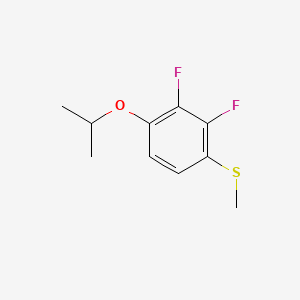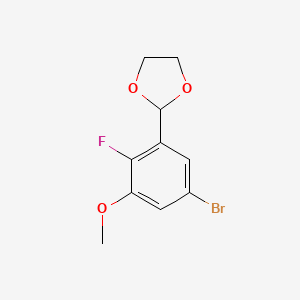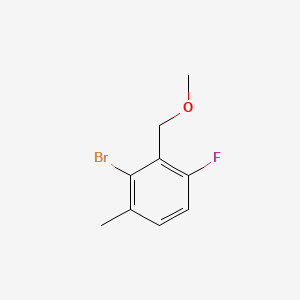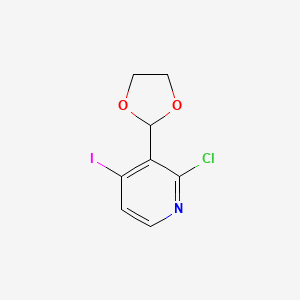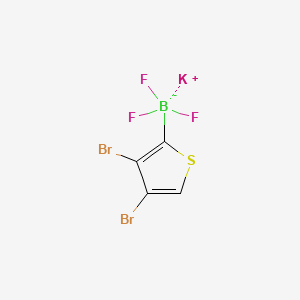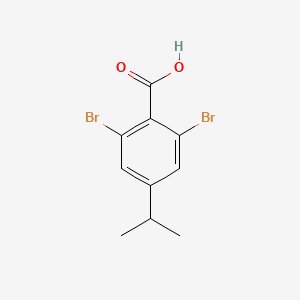
2,6-Dibromo-4-isopropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H10Br2O2 . It has a molecular weight of 322 and is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3, (H,13,14) . This indicates the presence of two bromine atoms, an isopropyl group, and a carboxylic acid group in the molecule .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 322 . The compound’s InChI code is 1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3, (H,13,14) .Applications De Recherche Scientifique
Analysis and Detection Methodologies
- Antioxidant Activity Analysis : Methods for determining antioxidant activity, such as ORAC and ABTS assays, are crucial in evaluating the potential health benefits and stability of compounds including brominated phenols (Munteanu & Apetrei, 2021).
Environmental and Biological Impacts
Transformation/Degradation of Brominated Compounds : Research on tetrabromobisphenol A (TBBPA) and its derivatives, including those related to brominated phenols, highlights the metabolic pathways and environmental degradation products, which is relevant for understanding the fate of similar compounds in ecosystems (Liu et al., 2018).
Pharmacological Activities of Phenolic Acids : Studies on compounds like gallic acid (GA) demonstrate the importance of phenolic acids in medicine due to their anti-inflammatory properties, which might parallel the biological relevance of structurally related brominated benzoic acids (Bai et al., 2020).
Propriétés
IUPAC Name |
2,6-dibromo-4-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEJGPKKBPTSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

